molecular formula C19H28N4O3 B3811209 Methyl 5-oxo-5-[3-(1-pyrimidin-2-ylpiperidin-4-yl)pyrrolidin-1-yl]pentanoate

Methyl 5-oxo-5-[3-(1-pyrimidin-2-ylpiperidin-4-yl)pyrrolidin-1-yl]pentanoate

Cat. No.: B3811209
M. Wt: 360.5 g/mol
InChI Key: UZGPEHZSXGPBSN-UHFFFAOYSA-N
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Description

Methyl 5-oxo-5-[3-(1-pyrimidin-2-ylpiperidin-4-yl)pyrrolidin-1-yl]pentanoate is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-oxo-5-[3-(1-pyrimidin-2-ylpiperidin-4-yl)pyrrolidin-1-yl]pentanoate typically involves multi-step organic reactions. One common method includes the condensation of pyrrolidine derivatives with pyrimidine-containing piperidine intermediates. The reaction conditions often require the use of solvents like ethanol and catalysts such as glacial acetic acid. The mixture is usually refluxed for several hours, and the progress of the reaction is monitored using thin-layer chromatography (TLC) with a suitable solvent system .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of automated systems for monitoring and controlling the reaction parameters ensures consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-oxo-5-[3-(1-pyrimidin-2-ylpiperidin-4-yl)pyrrolidin-1-yl]pentanoate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 5-oxo-5-[3-(1-pyrimidin-2-ylpiperidin-4-yl)pyrrolidin-1-yl]pentanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 5-oxo-5-[3-(1-pyrimidin-2-ylpiperidin-4-yl)pyrrolidin-1-yl]pentanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-oxo-5-[3-(1-pyrimidin-2-ylpiperidin-4-yl)pyrrolidin-1-yl]pentanoate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

methyl 5-oxo-5-[3-(1-pyrimidin-2-ylpiperidin-4-yl)pyrrolidin-1-yl]pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O3/c1-26-18(25)5-2-4-17(24)23-13-8-16(14-23)15-6-11-22(12-7-15)19-20-9-3-10-21-19/h3,9-10,15-16H,2,4-8,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZGPEHZSXGPBSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC(=O)N1CCC(C1)C2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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